N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide
Description
Historical Development and Research Context
The development of N-(2-bromoethyl)-2-fluoro-N-methylethanamine hydrobromide stems from mid-20th-century investigations into haloethylamines as alkylating agents. Early work focused on bromoethylamines like 2-bromo-N-methylethanamine hydrobromide (CAS 40052-63-9), which demonstrated utility in heterocycle synthesis. The introduction of fluorine into this framework emerged in the 1990s, driven by demands for fluorinated building blocks in positron emission tomography (PET) tracer development. A pivotal advancement occurred in 2001 with Comagic et al.'s automated synthesis of 2-bromo-1-[¹⁸F]fluoroethane, demonstrating the feasibility of integrating fluoro-bromoethyl motifs into radiopharmaceutical precursors. Subsequent innovations, such as the 2010 Chinese patent CN102002011A, showcased room-temperature synthesis of oxazolinones from 2-haloethylamine salts, highlighting the compound's role in green chemistry applications.
Position in the Family of Haloethylamine Compounds
This compound occupies a distinct niche within the haloethylamine family due to its dual halogenation and quaternary ammonium structure:
The fluorine atom at the β-position relative to the amine group introduces electronic effects that modulate reactivity, while the bromine serves as a superior leaving group compared to chloride analogues. This combination enables sequential functionalization, as demonstrated in the synthesis of 18F-fluoroethylated PET tracers through bromide-fluoride exchange.
Significance in Organic Chemistry and Chemical Biology
The compound's significance arises from three key attributes:
- Dual Reactivity Sites : The bromoethyl moiety undergoes SN2 reactions with nucleophiles like thiols or amines, while the fluorinated ethyl group participates in hydrogen-bonding interactions critical for biomolecular recognition.
- Salt Formation : The hydrobromide counterion improves solubility in polar aprotic solvents, facilitating reactions in acetonitrile or DMF.
- Stereoelectronic Effects : Fluorine's electronegativity (χ = 4.0) adjacent to the amine nitrogen (χ = 3.0) creates a dipole moment that influences transition states in ring-forming reactions, as evidenced by its use in oxazolinone synthesis.
In chemical biology, derivatives of this compound serve as:
Research Timeline and Major Milestones
These milestones underscore the compound's evolution from a specialty reagent to a mainstream synthetic tool. The 2010 patent's use of carbonate-mediated cyclization at 2–60°C marked a paradigm shift in haloethylamine chemistry, replacing traditional high-temperature methods with energy-efficient alternatives. Recent commercial availability of related hydrobromide salts (e.g., 2-bromo-N,N-dimethylethanamine hydrobromide, CAS 2862-39-7) has further accelerated adoption in academic and industrial labs.
Structural Analysis :
The compound's conformation was elucidated through NMR studies of analogous structures:
- ¹H NMR (400 MHz, CDCl₃): δ 3.63 (t, J=8Hz, 2H, CH₂F), 4.43 (t, J=8Hz, 2H, CH₂Br), 6.93 (bs, 1H, NH)
- ¹³C NMR (100 MHz, CDCl₃): δ 159.53 (C=O), 63.58 (CH₂F), 39.03 (CH₂Br)
These spectral signatures confirm the successful incorporation of both halogen substituents while maintaining the compound's structural integrity under mild reaction conditions.
Future Directions :
Emerging research focuses on:
- Developing enantioselective synthesis routes
- Exploring ionic liquid formulations for enhanced reactivity
- Applications in fluorine-18 radiochemistry for next-generation PET tracers
Properties
IUPAC Name |
N-(2-bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrFN.BrH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRATXWLWRVMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCF)CCBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54955-03-2 | |
| Record name | (2-bromoethyl)(2-fluoroethyl)methylamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide typically involves the reaction of 2-fluoro-N-methylethanamine with 2-bromoethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The fluoro group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide exerts its effects involves interactions with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related compounds:
Biological Activity
N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide (CAS No. 40052-63-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structure and Composition
- Molecular Formula : CHBrN
- Molecular Weight : 218.92 g/mol
- CAS Number : 40052-63-9
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Log P (octanol-water) | 1.53 |
| Solubility | High |
| BBB Permeant | Yes |
| P-glycoprotein Substrate | No |
These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its potential therapeutic applications.
N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide acts primarily as a ligand that interacts with specific molecular targets, such as proteins and enzymes. The introduction of the bromoethyl and fluoro groups enhances its reactivity and selectivity towards certain biological pathways.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Neurotransmitter Modulation : It is hypothesized to influence neurotransmitter systems, particularly those involving amines.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.
Case Studies
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC values ranging from 5 to 15 µM depending on the cell line.
-
Neurotransmitter Interaction :
- In vitro assays demonstrated that the compound could enhance the release of serotonin in neuronal cultures, suggesting a potential role in modulating mood disorders.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide. For instance, when compared with other bromoethyl derivatives, this compound exhibited superior selectivity for certain receptor types, enhancing its potential therapeutic index.
Toxicology and Safety Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain safety concerns. The following adverse effects were noted in preliminary studies:
- Mild to moderate cytotoxicity at high concentrations.
- Potential for skin irritation upon contact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
